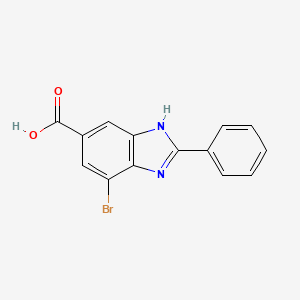

7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-2-phenyl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-10-6-9(14(18)19)7-11-12(10)17-13(16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIKLJQKFMQDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a brominating agent. One common method includes the reaction of 2-phenyl-1H-benzimidazole with bromine in acetic acid, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes bromination, cyclization, and oxidation steps under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the bromine atom or the carboxylic acid group.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzimidazoles.

Scientific Research Applications

7-Bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Halogen vs.

Phenyl vs.

Carboxylic Acid Positioning : The carboxylic acid at position 5 is conserved in most analogs, facilitating solubility and derivatization. However, its electronic effects vary with adjacent substituents (e.g., bromine vs. chlorine in 5-bromo-2-chlorobenzoic acid) .

Research Findings and Implications

- Pharmacological Potential: The bromine and phenyl groups in the target compound may improve binding affinity in enzyme inhibition assays, as seen in CV-11974’s success .

- Material Science Applications : Halogenated benzimidazoles are explored as corrosion inhibitors or organic semiconductors, leveraging bromine’s electronic effects .

- Limitations : The target compound’s higher molecular weight (343.18 g/mol) compared to analogs (e.g., 254.24 g/mol for hydroxylated versions) may reduce bioavailability, necessitating prodrug strategies .

Biological Activity

7-Bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The compound features a benzimidazole core with a bromine substituent at the 7-position and a carboxylic acid group at the 5-position. Its structure can be represented as follows:

This configuration contributes to its lipophilicity, which is essential for membrane permeability and biological activity.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit notable anticancer properties . Various studies have evaluated their efficacy against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 10.5 | |

| Doxorubicin | MCF-7 | 0.5 | |

| 7-Bromo derivative (similar structure) | HeLa | 8.0 |

The mechanism of action involves the inhibition of key enzymes associated with cancer proliferation, such as aromatase and topoisomerase, leading to reduced cell viability and increased apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against various pathogens are summarized below:

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing progression through critical phases necessary for cell division .

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of various benzimidazole derivatives, including the target compound, on MCF-7 breast cancer cells. The results demonstrated that the compound significantly reduced cell viability compared to untreated controls, highlighting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers evaluated the efficacy of several benzimidazole derivatives against resistant strains of bacteria. The results indicated that the compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections.

Q & A

Q. What are the recommended synthetic routes for 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carboxylic acid derivatives, followed by functionalization. For brominated analogs like this compound, bromination steps using reagents such as N-bromosuccinimide (NBS) or bromine in controlled conditions may be required . Evidence from similar compounds (e.g., ethyl ester derivatives) suggests using ethanol as a solvent and thionyl chloride for esterification, with temperature control (0–5°C) critical to avoid side reactions . Factorial design methodologies (e.g., varying temperature, reagent ratios, and reaction time) can systematically optimize yield and purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Characterization requires a multi-technique approach:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm substitution patterns and phenyl ring orientation .

- X-ray crystallography for absolute configuration determination, especially if the compound exhibits chirality or polymorphism.

- Mass spectrometry (HRMS) to verify molecular weight and bromine isotope patterns.

- UV-Vis and IR spectroscopy to analyze electronic transitions and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

Q. What analytical methods are suitable for assessing purity and identifying impurities?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Reverse-phase columns (C18) and gradients of acetonitrile/water (acidified with 0.1% TFA) are effective for separating polar impurities . For trace impurities, LC-MS or GC-MS can identify byproducts, such as dehalogenated derivatives or esterification artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data observed during derivatization of this compound?

Contradictions (e.g., unexpected regioselectivity in substitution reactions) may arise from steric hindrance of the phenyl group or electronic effects of the bromine atom. Computational studies (DFT calculations) can model charge distribution and predict reactive sites . Experimental validation via kinetic studies (e.g., monitoring reaction progress via in-situ NMR) helps isolate contributing factors .

Q. What strategies are effective for studying the compound’s potential biological activity?

- Molecular docking to predict binding affinity with target proteins (e.g., enzymes with benzimidazole-binding pockets).

- In vitro assays (e.g., antimicrobial or kinase inhibition) using standardized protocols, with controls for carboxylic acid ionization effects at physiological pH .

- Metabolic stability tests (e.g., liver microsome assays) to evaluate degradation pathways influenced by the bromine substituent .

Q. How can the compound’s stability under varying environmental conditions be systematically evaluated?

Design accelerated stability studies:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose samples to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.

- Hydrolytic stability : Test in buffers at pH 1–13 to assess carboxylic acid hydrolysis susceptibility .

Methodological Challenges and Solutions

Q. What experimental controls are critical when investigating this compound’s role in coordination chemistry?

When synthesizing metal complexes:

- Use chelate controls (e.g., ligands without the carboxylic acid group) to distinguish coordination modes.

- Monitor pH rigorously, as the carboxylic acid’s deprotonation state (pKa ~4–5) affects metal binding .

- Characterize complexes via EPR spectroscopy (for paramagnetic metals) or X-ray absorption spectroscopy (XAS) .

Q. How can researchers address low yields in large-scale syntheses?

- Process intensification : Switch from batch to flow chemistry for better heat/mass transfer, especially during exothermic bromination steps .

- Byproduct recycling : Use membrane separation technologies (e.g., nanofiltration) to recover unreacted starting materials .

Emerging Research Directions

Q. What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

Q. How can this compound be integrated into supramolecular or materials science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.